molecular formula C12H9NO2S B12065985 4-(5-Formylthiophen-3-yl)benzamide

4-(5-Formylthiophen-3-yl)benzamide

Cat. No.: B12065985
M. Wt: 231.27 g/mol
InChI Key: BOVLLAGRUWBRNJ-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-3-yl)benzamide is a benzamide derivative featuring a thiophene ring substituted with a formyl group at the 5-position.

Properties

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

4-(5-formylthiophen-3-yl)benzamide

InChI

InChI=1S/C12H9NO2S/c13-12(15)9-3-1-8(2-4-9)10-5-11(6-14)16-7-10/h1-7H,(H2,13,15)

InChI Key

BOVLLAGRUWBRNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-3-yl)benzamide.

    Reduction: 4-(5-Hydroxymethylthiophen-3-yl)benzamide.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table highlights key structural differences between 4-(5-Formylthiophen-3-yl)benzamide and related benzamide derivatives:

Compound Name Core Structure Key Substituents Unique Features
This compound Benzamide + thiophene 5-formylthiophen-3-yl Formyl group enhances electrophilicity and hydrogen-bonding potential
LMM5 (1,3,4-oxadiazole derivative) Benzamide + 1,3,4-oxadiazole 4-methoxyphenylmethyl, sulfamoyl Oxadiazole ring improves metabolic stability; sulfamoyl enhances antifungal activity
4a (Thiazole derivative) Benzamide + thiazole Morpholinomethyl, pyridin-3-yl Thiazole and pyridine groups enhance solubility and kinase inhibition potential
5a (Thiadiazole-chalcone hybrid) Benzamide + 1,3,4-thiadiazole 3,4-dihydroxyphenyl, chalcone Chalcone moiety enables intercalation with DNA; thiadiazole boosts cytotoxicity
N-(4-chlorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide Benzamide + tetrahydrothiophene sulfone Chlorophenyl, sulfone group Sulfone improves oxidative stability; chlorine enhances lipophilicity

Key Observations :

  • Heterocyclic variations (e.g., oxadiazole, thiazole) influence biological activity. For instance, oxadiazole-containing LMM5 exhibits antifungal properties via thioredoxin reductase inhibition , while thiazole-based 4a may target kinase pathways .

Critical Analysis :

  • The formyl-thiophene moiety in this compound may confer dual functionality: the formyl group could act as a Michael acceptor (common in chalcone-based cytotoxics ), while the thiophene ring enables π-π stacking with aromatic residues in enzyme active sites.
Physicochemical Properties
Property This compound LMM5 5a (Thiadiazole-chalcone)
LogP (Predicted) ~2.8 ~3.1 ~2.5
Solubility Moderate (polar formyl group) Low (sulfamoyl) Low (chalcone)
Metabolic Stability High (resistant to oxidation) Moderate Low (reactive chalcone)

Notes:

  • Sulfamoyl and sulfone groups (e.g., LMM5, ) enhance stability but may reduce membrane permeability.

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